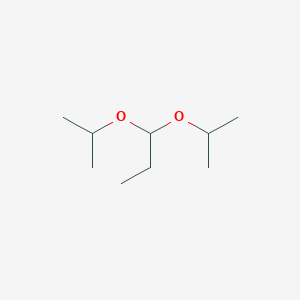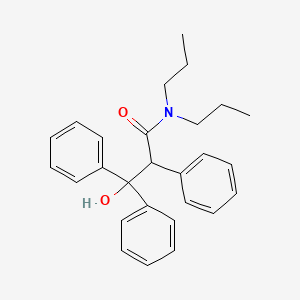
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide is an organic compound with the molecular formula C27H31NO2. It is characterized by the presence of three phenyl groups, a hydroxyl group, and a dipropylamino group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide typically involves the following steps:
Formation of the Propanamide Backbone: The initial step involves the formation of the propanamide backbone through the reaction of a suitable amine with a propanoic acid derivative.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the propanamide intermediate in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the propanamide backbone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions, osmium tetroxide for hydroxylation.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halo, or other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-hydroxy-2,3,3-triphenylpropanamide: Lacks the dipropylamino group, which may affect its biological activity and chemical reactivity.
2,3,3-triphenyl-N,N-dipropylpropanamide: Lacks the hydroxyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide is unique due to the presence of both the hydroxyl and dipropylamino groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6954-21-8 |
|---|---|
Molekularformel |
C27H31NO2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide |
InChI |
InChI=1S/C27H31NO2/c1-3-20-28(21-4-2)26(29)25(22-14-8-5-9-15-22)27(30,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25,30H,3-4,20-21H2,1-2H3 |
InChI-Schlüssel |
NNUJINLVFDXQLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




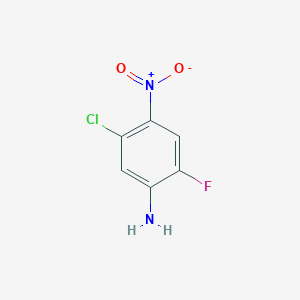
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
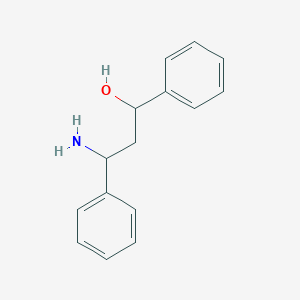
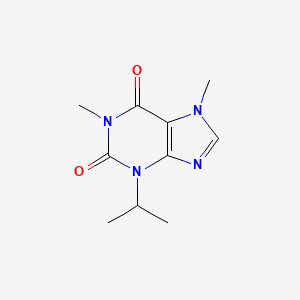
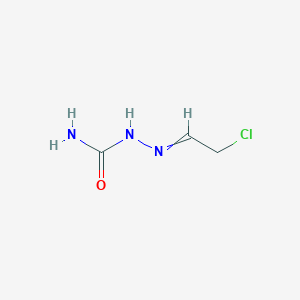
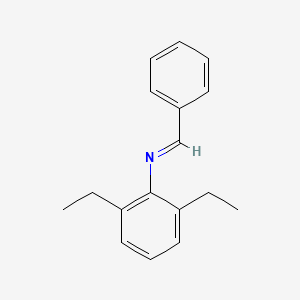
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
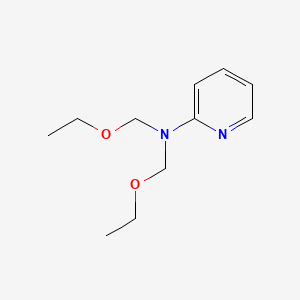
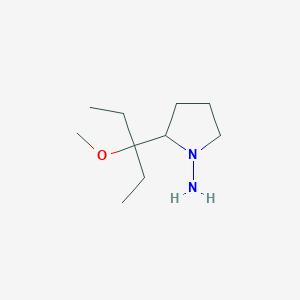
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)

